An In-depth Technical Guide to the Structure, Synthesis, and Characterization of H-GLY-LEU-OME HCl
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of H-GLY-LEU-OME HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of Glycyl-L-Leucine methyl ester hydrochloride (H-GLY-LEU-OME HCl), a dipeptide derivative of significant interest in biochemical research and as a building block in synthetic peptide chemistry. We will delve into its molecular architecture, outline a robust synthetic pathway with mechanistic insights, and provide a comprehensive guide to its characterization.
Deconstructing the Molecular Architecture of H-GLY-LEU-OME HCl
H-GLY-LEU-OME HCl is a dipeptide methyl ester composed of the amino acids glycine and L-leucine. Its structure is characterized by a peptide bond linking the carboxyl group of glycine to the amino group of L-leucine. The C-terminus of the leucine residue is modified into a methyl ester, and the entire molecule is presented as a hydrochloride salt of the N-terminal amino group of glycine.
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Glycine (Gly): The simplest amino acid, glycine, provides the N-terminal residue. Its lack of a side chain offers conformational flexibility to the peptide backbone.
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L-Leucine (Leu): This amino acid contributes a hydrophobic isobutyl side chain, which can influence the molecule's solubility and interactions with nonpolar environments. The "L" designation refers to the stereochemistry at the alpha-carbon, which is the naturally occurring isomer in proteins.
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Methyl Ester (-OME): The esterification of the C-terminal carboxylic acid with a methyl group serves multiple purposes. In synthetic chemistry, it acts as a protecting group, preventing the carboxyl group from participating in unwanted side reactions during peptide coupling.[1][2] In biological contexts, esterification can increase the lipophilicity of the molecule, potentially aiding in its transport across cell membranes.
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Hydrochloride (HCl): The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous solutions. The protonated N-terminal amine improves its handling as a solid and facilitates its use in subsequent synthetic steps.
Below is a diagram illustrating the chemical structure of H-GLY-LEU-OME HCl.
Caption: Chemical structure of Glycyl-L-Leucine methyl ester hydrochloride.
Synthesis of H-GLY-LEU-OME HCl: A Step-by-Step Protocol with Mechanistic Rationale
The synthesis of H-GLY-LEU-OME HCl is a classic example of dipeptide synthesis, requiring a strategic application of protecting groups to ensure the formation of the correct peptide bond. The overall workflow involves the protection of the N-terminus of glycine and the C-terminus of leucine, followed by a coupling reaction and subsequent deprotection.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of H-GLY-LEU-OME HCl.
Detailed Protocol
Materials:
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Glycine
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L-Leucine
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Di-tert-butyl dicarbonate (Boc)₂O
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Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
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Methanol (anhydrous)
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Dichloromethane (DCM, anhydrous)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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Trifluoroacetic acid (TFA) or HCl in dioxane (4M)
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Sodium bicarbonate (NaHCO₃)
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Sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Step 1a: N-protection of Glycine (Formation of Boc-Gly-OH)
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Dissolve Glycine in a 1:1 mixture of dioxane and water.
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Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
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Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the reaction mixture with 1M HCl to pH 2-3.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-Gly-OH as a white solid.
Causality: The Boc protecting group is essential to prevent the amino group of glycine from reacting with the activated carboxyl group of another glycine molecule or with itself during the coupling step. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride.
Step 1b: C-terminal Protection of L-Leucine (Formation of H-Leu-OMe·HCl)
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Suspend L-Leucine in anhydrous methanol.
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Cool the suspension to -10 °C and slowly bubble dry hydrogen chloride gas through the mixture with vigorous stirring, or add thionyl chloride (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and then reflux for 4 hours.
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Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain H-Leu-OMe·HCl as a white solid.
Causality: The esterification of the carboxylic acid of leucine prevents it from reacting with the amino group of another leucine molecule. The use of thionyl chloride or HCl in methanol is a standard and efficient method for this transformation. The hydrochloride salt is the stable product under these acidic conditions.
Step 2: Peptide Coupling (Formation of Boc-Gly-Leu-OMe)
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Dissolve Boc-Gly-OH (1 equivalent), H-Leu-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.
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Cool the solution to 0 °C and add N,N'-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
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Add DCC or EDC (1.1 equivalents) to the reaction mixture.
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Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
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Filter off the dicyclohexylurea (DCU) precipitate (if DCC is used).
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Boc-Gly-Leu-OMe.
Causality: DCC or EDC are coupling reagents that activate the carboxylic acid of Boc-Gly-OH to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve the efficiency of the coupling reaction by forming an active ester intermediate.
Step 3: N-terminal Deprotection (Formation of H-GLY-LEU-OME HCl)
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Dissolve the purified Boc-Gly-Leu-OMe in a minimal amount of DCM.
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Add an excess of 4M HCl in dioxane or a 1:1 mixture of TFA and DCM.
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Stir the solution at room temperature for 1-2 hours.
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Evaporate the solvent and excess acid under reduced pressure.
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Triturate the resulting oil or solid with diethyl ether to precipitate the product.
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Filter and dry the white solid to obtain H-GLY-LEU-OME HCl.
Causality: The Boc group is labile under acidic conditions. TFA or a strong solution of HCl in an organic solvent cleaves the tert-butyl carbamate to release the free amine, which is then protonated by the excess acid to form the stable hydrochloride salt.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized H-GLY-LEU-OME HCl.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₉ClN₂O₃ |
| Molecular Weight | 238.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO. |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted, in D₂O)
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δ ~0.9 ppm (d, 6H): Two methyl groups of the leucine side chain.
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δ ~1.5-1.7 ppm (m, 3H): The β and γ protons of the leucine side chain.
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δ ~3.7 ppm (s, 3H): The methyl ester protons.
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δ ~3.9 ppm (s, 2H): The α-protons of the glycine residue.
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δ ~4.3 ppm (t, 1H): The α-proton of the leucine residue.
¹³C NMR Spectroscopy (Predicted, in D₂O)
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δ ~21-23 ppm: The two methyl carbons of the leucine side chain.
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δ ~25 ppm: The γ-carbon of the leucine side chain.
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δ ~40-42 ppm: The β-carbon of the leucine side chain.
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δ ~43 ppm: The α-carbon of the glycine residue.
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δ ~52 ppm: The α-carbon of the leucine residue.
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δ ~53 ppm: The methyl ester carbon.
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δ ~170-172 ppm: The carbonyl carbon of the glycine residue (peptide bond).
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δ ~175-177 ppm: The carbonyl carbon of the leucine residue (ester).
Mass Spectrometry (Electrospray Ionization - ESI-MS)
The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated form of the free base (C₉H₁₈N₂O₃).
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Calculated m/z for [C₉H₁₉N₂O₃]⁺: 203.14
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry would reveal characteristic fragmentation patterns for peptides. Key expected fragments include:
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b-ions: Formed by cleavage of the peptide bond from the C-terminus. The b₂ ion (Gly-Leu) would be a prominent fragment.
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y-ions: Formed by cleavage of the peptide bond from the N-terminus with charge retention on the C-terminal fragment. The y₁ ion (Leu-OMe) would be another significant fragment.
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Loss of the methyl ester group (-OCH₃) and subsequent loss of carbon monoxide (-CO).
Applications in Research and Development
H-GLY-LEU-OME HCl serves as a valuable tool in several areas of scientific research:
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Peptide Synthesis: It is a fundamental building block for the synthesis of more complex peptides and peptidomimetics. The free N-terminus allows for further elongation of the peptide chain.
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Enzyme Substrate Studies: Dipeptide esters can be used as substrates to study the activity and specificity of proteases and peptidases.
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Drug Delivery Research: The ester modification can influence the pharmacokinetic properties of peptide-based drugs, and this molecule can be used in studies aimed at improving drug absorption and stability.
Conclusion
This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of H-GLY-LEU-OME HCl. By understanding its fundamental properties and the rationale behind its synthesis, researchers can effectively utilize this dipeptide derivative in a wide range of applications, from fundamental biochemical studies to the development of novel therapeutic agents. The protocols and data presented herein serve as a robust foundation for the successful application of H-GLY-LEU-OME HCl in the laboratory.
References
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
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Synthesis of (a) Boc-Leu-Gly-OMe. PrepChem.com. [Link]
- Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Introduction to Peptide Synthesis. Master Organic Chemistry. [Link][1]
